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Compound of Interest

Compound Name: Cyclopetide 1

Cat. No.: B12381242 Get Quote

A detailed comparison of the spectroscopic data for natural cherimolacyclopeptide E, isolated

from the seeds of Annona cherimola, and its synthetically produced counterpart reveals an

identical spectral profile, confirming the structural accuracy of the synthetic molecule. This

guide provides a side-by-side analysis of the key spectroscopic data, outlines the experimental

protocols for their acquisition, and presents a workflow for this comparative process.

Data Presentation: Spectroscopic Data Comparison
The structural elucidation of the novel cyclic peptide, cherimolacyclopeptide E, was achieved

through comprehensive spectroscopic analysis. Following its total synthesis, a meticulous

comparison of the spectral data for both the natural and synthetic compounds was conducted

to verify the synthetic product. The data presented in Table 1 showcases the identical nature of

the two, confirming the successful synthesis of cherimolacyclopeptide E.

Table 1: Comparative Spectroscopic Data of Natural and Synthetic Cherimolacyclopeptide E
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Parameter
Natural
Cherimolacyclopeptide E

Synthetic
Cherimolacyclopeptide E

Molecular Formula C₂₉H₃₉N₅O₅ C₂₉H₃₉N₅O₅

Mass Spectrometry (HR-ESI-

MS)

m/z 554.3024 [M+H]⁺ (calcd

for C₂₉H₄₀N₅O₅, 554.3029)

m/z 554.3027 [M+H]⁺ (calcd

for C₂₉H₄₀N₅O₅, 554.3029)

Optical Rotation [α]²⁵D -88.9 (c 0.09, MeOH) [α]²⁵D -90.0 (c 0.1, MeOH)

¹H NMR (600 MHz, CDCl₃) Identical to synthetic

δ 8.24 (d, J = 8.4 Hz, 1H),

7.28–7.20 (m, 5H), 7.14 (d, J =

9.0 Hz, 1H), 6.94 (d, J = 9.6

Hz, 1H), 6.55 (d, J = 9.0 Hz,

1H), 4.78 (m, 1H), 4.65 (m,

1H), 4.54 (m, 1H), 4.41 (dd, J

= 9.0, 3.6 Hz, 1H), 3.95 (m,

1H), 3.35 (dd, J = 14.4, 4.2 Hz,

1H), 3.09 (dd, J = 14.4, 5.4 Hz,

1H), 2.28 (m, 1H), 1.95 (m,

1H), 1.68 (m, 1H), 1.55–1.45

(m, 2H), 1.38 (m, 1H), 1.25 (m,

1H), 0.98 (d, J = 6.6 Hz, 3H),

0.94 (d, J = 6.6 Hz, 3H), 0.88

(d, J = 6.6 Hz, 3H), 0.85 (d, J =

6.6 Hz, 3H), 0.82 (d, J = 6.6

Hz, 3H)

¹³C NMR (150 MHz, CDCl₃) Identical to synthetic

δ 172.9, 172.4, 171.8, 171.2,

170.8, 136.9, 129.5 (2C),

128.6 (2C), 126.7, 58.9, 58.4,

55.6, 52.9, 49.8, 41.2, 39.8,

38.2, 31.5, 29.8, 25.2, 24.8,

23.4, 22.8, 22.1, 19.8, 18.4,

15.6

Experimental Protocols

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 5 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12381242?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The acquisition of the spectroscopic data was performed using standard, high-resolution

analytical techniques. The methodologies employed for the key experiments are detailed

below.

High-Resolution Mass Spectrometry (HR-ESI-MS): High-resolution mass spectra were

acquired on an Agilent 6210 ESI-TOF mass spectrometer. The samples were dissolved in

methanol and introduced into the electrospray ionization (ESI) source. The data was recorded

in positive ion mode, and the mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺

was determined.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra were

recorded on a Bruker AV-600 spectrometer operating at 600 MHz and 150 MHz, respectively.

The samples were dissolved in deuterated chloroform (CDCl₃). Chemical shifts (δ) are reported

in parts per million (ppm) and are referenced to the residual solvent signals.

Optical Rotation: Optical rotation was measured using a Perkin-Elmer 341 polarimeter. The

samples were dissolved in methanol at a specified concentration (c), and the measurement

was performed at 25 °C using the sodium D line (589 nm).

Visualization of the Comparative Workflow
The logical flow of confirming the synthetic product through spectroscopic comparison with the

natural compound is illustrated in the diagram below.
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Caption: Workflow for the comparative spectroscopic analysis of natural and synthetic

cherimolacyclopeptide E.
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To cite this document: BenchChem. [A Comparative Analysis of Spectroscopic Data: Natural
vs. Synthetic Cherimolacyclopeptide E]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12381242#spectroscopic-data-comparison-of-
natural-versus-synthetic-cherimolacyclopeptide-e]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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